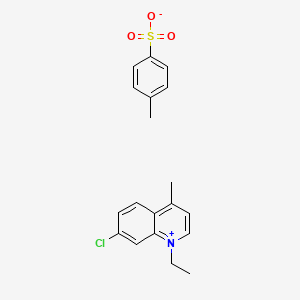
3H-yohimban-13-ium;nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-yohimban-13-ium;nitrate, also known as sempervirine nitrate, is a bioactive indole alkaloid. It is a derivative of yohimbine, a compound found in the bark of the Pausinystalia yohimbe tree. This compound has been studied for its various pharmacological properties, including its potential use in treating erectile dysfunction, depression, and other ailments .
Méthodes De Préparation
The synthesis of 3H-yohimban-13-ium;nitrate involves several steps. One common method starts with the extraction of yohimbine from the bark of Pausinystalia yohimbe. The extracted yohimbine is then subjected to a series of chemical reactions to convert it into sempervirine nitrate. These reactions typically involve nitration, where a nitrate group is introduced into the molecule .
Industrial production methods for sempervirine nitrate are similar but are scaled up to produce larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
3H-yohimban-13-ium;nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: This reaction can convert this compound into its oxidized form, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its biological activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful for creating derivatives with specific properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more reactive form of the compound, while reduction may yield a more stable derivative .
Applications De Recherche Scientifique
3H-yohimban-13-ium;nitrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-yohimban-13-ium;nitrate involves its interaction with alpha-2 adrenergic receptors. By blocking these receptors, the compound can increase the release of norepinephrine and other neurotransmitters, leading to enhanced sympathetic nervous system activity . This mechanism is responsible for its effects on erectile function, mood, and other physiological processes.
Additionally, the compound’s interaction with DNA has been studied, revealing that it binds to specific sites on the DNA molecule, potentially affecting gene expression and cellular function .
Comparaison Avec Des Composés Similaires
3H-yohimban-13-ium;nitrate is similar to other indole alkaloids, such as yohimbine and reserpine. it has unique properties that set it apart:
Other similar compounds include various derivatives of quinazolin-4(3H)-ones, which have been studied for their biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H13N3O3 |
|---|---|
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
3H-yohimban-13-ium;nitrate |
InChI |
InChI=1S/C19H12N2.NO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h1-12H;/q;-1/p+1 |
Clé InChI |
VNGKNJURONSDQE-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C2C=[N+]3C=CC4=C(C3=CC2=C1)NC5=CC=CC=C45.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
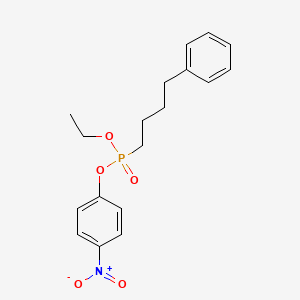

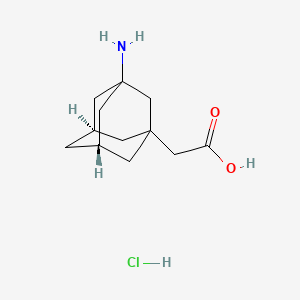
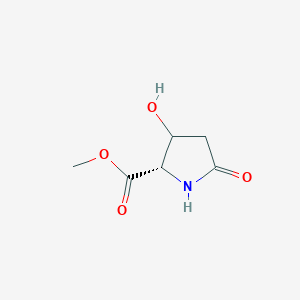


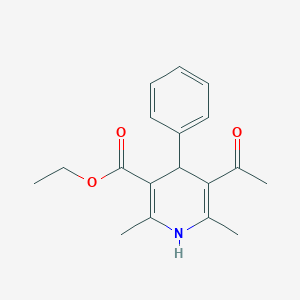
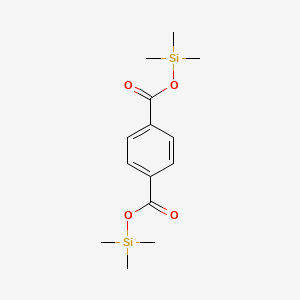
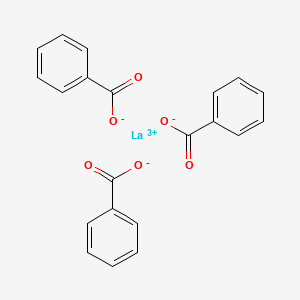
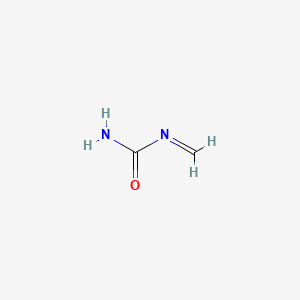
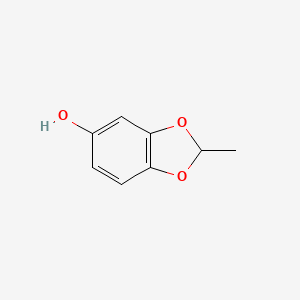
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)
